N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Catalog No.
S621413
CAS No.
119356-76-2
M.F
C21H23NO
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan...

CAS Number

119356-76-2

Product Name

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3

InChI Key

USRHYDPUVLEVMC-UHFFFAOYSA-N

SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

dapoxetine, dapoxetine hydrochloride, LY 210448, LY-210448, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine, Priligy

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

The exact mass of the compound N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (CAS 119356-76-2) is the racemic free base form of dapoxetine, comprising an equimolar mixture of the (S)- and (R)-enantiomers [1]. While the enantiopure (S)-isomer is widely recognized as a short-acting selective serotonin reuptake inhibitor (SSRI), the racemic free base holds distinct industrial and analytical value. In procurement contexts, this compound is primarily sourced as the direct starting material for classical chiral resolution processes in active pharmaceutical ingredient (API) manufacturing, and as an indispensable analytical reference standard for validating enantiomeric separation methods in quality control workflows [2]. Its free base form ensures immediate compatibility with chiral resolving acids and organic solvents, bypassing the neutralization steps required by its salt counterparts.

Substituting the racemic free base (CAS 119356-76-2) with the enantiopure (S)-dapoxetine API or the racemic hydrochloride salt (CAS 1071929-03-7) critically compromises specific workflows. In analytical method validation, utilizing the pure (S)-enantiomer fails to provide the (R)-enantiomer peak necessary to demonstrate baseline resolution (Rs) and validate the system's ability to detect chiral impurities at the ICH-mandated ≤0.15% threshold [1]. In synthetic scale-up, substituting the free base with the racemic hydrochloride salt necessitates an additional basification and extraction step prior to the introduction of a chiral resolving agent (e.g., tartaric acid derivatives). This extra unit operation not only increases solvent consumption and cycle time but typically incurs a 5–10% yield loss, making the free base the strictly preferred precursor for efficient diastereomeric salt crystallization [2].

Regulatory Validation of Enantiomeric Resolution (Rs) in HPLC

In chiral high-performance liquid chromatography (HPLC) method development, Racemic Dapoxetine (CAS 119356-76-2) is essential to validate the baseline separation of enantiomers. On polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-1), the racemic standard yields two distinct peaks with a resolution factor (Rs) typically > 1.5, allowing precise calculation of system suitability [1]. In contrast, utilizing the enantiopure (S)-Dapoxetine baseline fails to provide the required R-enantiomer peak, making it impossible to prove resolving power or meet the ICH requirement for quantifying the R-enantiomer impurity at the ≤0.15% threshold [2].

Evidence DimensionEnantiomeric Resolution Factor (Rs) demonstrability
Target Compound DataRacemic Dapoxetine (CAS 119356-76-2): Rs > 1.5 demonstrated
Comparator Or BaselineEnantiopure (S)-Dapoxetine: Rs = 0 (single peak, no resolution calculable)
Quantified DifferenceProvides the necessary dual-peak chromatogram to validate Rs > 1.5, whereas the pure enantiomer cannot.
ConditionsChiral HPLC on polysaccharide-based stationary phases (e.g., Lux Cellulose-1) with polar organic mobile phases.

Procuring the racemate is strictly necessary for analytical laboratories to validate chiral assay resolving power and comply with ICH guidelines for API impurity profiling.

Process Efficiency in Classical Chiral Resolution

For the industrial synthesis of (S)-Dapoxetine via classical resolution, starting with the Racemic Dapoxetine free base (CAS 119356-76-2) allows direct salt formation with chiral resolving agents such as (+)-di-p-toluoyl tartaric acid or D-(-)-tartaric acid [1]. This direct reaction achieves the theoretical maximum yield (up to ~50% for the desired diastereomeric salt) in a single step. Conversely, attempting to use the racemic hydrochloride salt (CAS 1071929-03-7) requires an initial basification and solvent extraction phase to liberate the free base, which typically introduces a 5–10% yield loss and necessitates additional unit operations and solvent consumption[2].

Evidence DimensionProcess steps and yield retention for diastereomeric salt formation
Target Compound DataRacemic Dapoxetine free base: 1-step direct resolution, ~0% preparation loss
Comparator Or BaselineRacemic Dapoxetine HCl salt: 2-step process (basification + resolution), 5–10% yield loss
Quantified DifferenceEliminates 1 unit operation and prevents the 5-10% yield penalty associated with free-basing the HCl salt.
ConditionsClassical chiral resolution using tartaric acid derivatives in organic solvents (e.g., methanol or ethanol).

Procuring the free base directly streamlines the synthetic workflow, reducing solvent waste and maximizing throughput in API manufacturing.

Chiral Selector Screening in Capillary Electrophoresis (CE)

When evaluating novel chiral selectors like sulfated-γ-cyclodextrin (S-γ-CD) or carboxymethyl-γ-CD for capillary electrophoresis, Racemic Dapoxetine serves as the definitive probe molecule. It allows the simultaneous measurement of the electrophoretic mobility difference (Δμ) between the R- and S-enantiomers, confirming the thermodynamic stability differences of the transient diastereomeric complexes [1]. Using an achiral baseline analog only provides a single mobility shift, yielding no data on enantioselectivity. The racemate provides a quantifiable chiral resolution readout, essential for optimizing selector concentration and background electrolyte (BGE) pH[2].

Evidence DimensionEnantioselectivity measurement capability (Δμ)
Target Compound DataRacemic Dapoxetine: Yields distinct Δμ for R and S complexes
Comparator Or BaselineAchiral analogs: Yields single mobility shift (Δμ = 0)
Quantified DifferenceEnables direct quantification of chiral recognition and resolution, which is impossible with achiral substitutes.
ConditionsCapillary electrophoresis using cyclodextrin-based chiral selectors in buffered background electrolytes.

Essential for analytical R&D teams developing green-chemistry CE methods, as it provides the necessary dual-analyte system to prove selector efficacy.

Analytical Reference Standard for Chiral HPLC/CE Method Validation

Directly downstream of its ability to demonstrate baseline resolution (Rs > 1.5), the racemate is procured by quality control laboratories to validate chiral separation methods. It is required to prove that the analytical system can accurately detect and quantify the (R)-enantiomer impurity in (S)-dapoxetine API batches at the ICH-mandated ≤0.15% limit [1].

Starting Material for Classical Chiral Resolution Scale-Up

Leveraging its direct compatibility with chiral acids, the free base is the preferred precursor for industrial synthesis of (S)-dapoxetine. By avoiding the basification step required by the racemic HCl salt, manufacturers can directly crystallize diastereomeric salts using (+)-di-p-toluoyl tartaric acid or D-(-)-tartaric acid, optimizing process yield and reducing unit operations [2].

Chiral Stationary Phase (CSP) and Selector Development

Because it provides a clear readout of electrophoretic mobility differences (Δμ) and chromatographic resolution, the racemate is heavily utilized by R&D teams designing new polysaccharide-based HPLC columns or cyclodextrin-based CE background electrolytes. It serves as a benchmark chiral probe to evaluate the enantiorecognition capabilities of novel materials[3].

XLogP3

5.1

Other CAS

119356-76-2

Dates

Last modified: 08-15-2023

Explore Compound Types